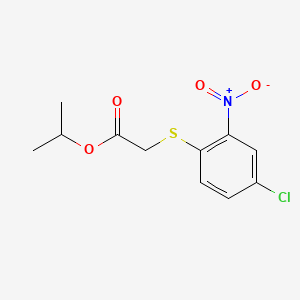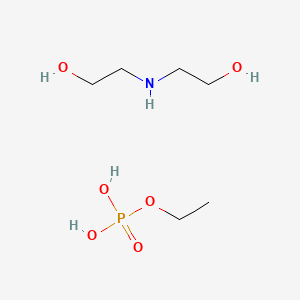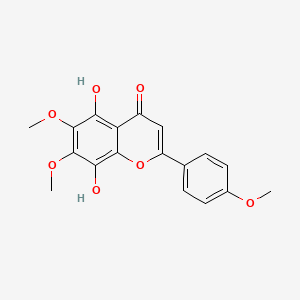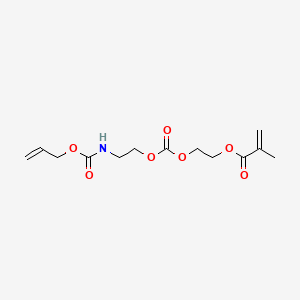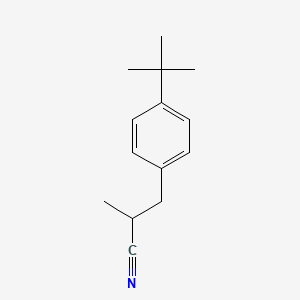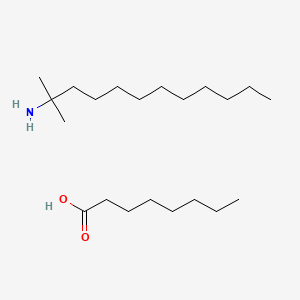
Benzene, 1,1'-oxybis-, diisododecyl deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-oxybis-, diisododecyl deriv.: is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an oxygen atom connected to two benzene rings, each substituted with diisododecyl groups. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis-, diisododecyl deriv. typically involves the reaction of benzene with diisododecyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis-, diisododecyl deriv. can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene rings are substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a solvent and reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between organic molecules and biological systems. It is often employed in the development of new pharmaceuticals and bioactive compounds.
Medicine: This compound has potential applications in drug delivery systems due to its ability to interact with biological membranes. It is also being investigated for its role in the development of new therapeutic agents.
Industry: In industrial applications, Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a plasticizer, lubricant, and surfactant. Its chemical stability and compatibility with various materials make it a versatile additive in manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-oxybis-, diisododecyl deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-oxybis-, didodecyl disulfo deriv.
- Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
Comparison: Benzene, 1,1’-oxybis-, diisododecyl deriv. is unique due to its specific substitution pattern with diisododecyl groups. This gives it distinct physical and chemical properties compared to its analogs. For example, the presence of diisododecyl groups enhances its hydrophobicity and chemical stability, making it more suitable for applications requiring these characteristics.
Eigenschaften
CAS-Nummer |
68039-00-9 |
|---|---|
Molekularformel |
C36H58O |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
1,2-bis(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C36H58O/c1-31(2)23-16-11-7-5-9-13-18-25-33-26-22-30-36(37-34-27-19-15-20-28-34)35(33)29-21-14-10-6-8-12-17-24-32(3)4/h15,19-20,22,26-28,30-32H,5-14,16-18,21,23-25,29H2,1-4H3 |
InChI-Schlüssel |
FTELQOSFYGFRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


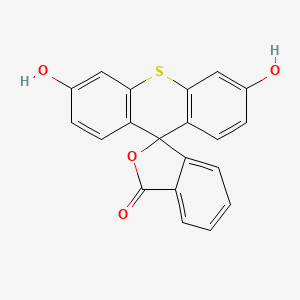


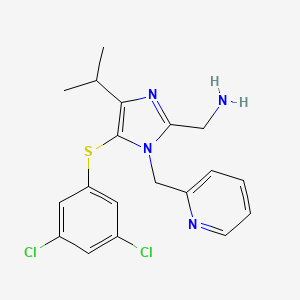
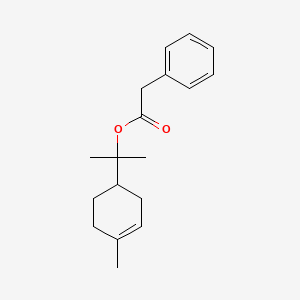
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
